4-(Chloromethyl)-1H-Imidazole Hydrochloride physical properties
4-(Chloromethyl)-1H-Imidazole Hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
Introduction
4-(Chloromethyl)-1H-imidazole hydrochloride is a heterocyclic organic compound widely utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and application. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to illustrate these processes.
Core Physical Properties
The fundamental physical properties of 4-(Chloromethyl)-1H-imidazole hydrochloride are summarized below. These values are essential for identification, purity assessment, and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | 153.01 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline solid | [1][3][4] |
| Melting Point | 139 - 140°C | [1][3] |
| Solubility | Data not specified; requires experimental determination. |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible and accurate results. The following sections outline standard laboratory protocols.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6] The protocol described here is a generalized method applicable to standard laboratory equipment, such as a Thiele tube or a digital melting point apparatus.
Objective: To determine the temperature range over which the solid compound transitions to a liquid state.
Materials and Equipment:
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4-(Chloromethyl)-1H-imidazole hydrochloride sample
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Digital melting point apparatus or Thiele tube setup
-
Thermometer (calibrated)
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Heating medium (silicone oil or paraffin oil for Thiele tube)
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[6][7]
-
Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 cm by gently tapping the sealed end on a hard surface.[8]
-
Apparatus Setup:
-
Digital Apparatus: Place the packed capillary tube into the sample holder of the melting point apparatus.[6]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil.[7]
-
-
Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point.
-
Accurate Determination: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7]
-
Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has completely melted. The melting point is reported as the range T1 - T2.[9]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, which is crucial for pre-formulation and bioavailability studies.[10]
Objective: To determine the saturation concentration of the compound in a specific aqueous solvent at a controlled temperature and pH.
Materials and Equipment:
-
4-(Chloromethyl)-1H-imidazole hydrochloride sample
-
Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)[11]
-
Glass vials with screw caps
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Orbital shaker or agitator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system (e.g., HPLC-UV or LC-MS/MS) for concentration measurement
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific buffer solution (e.g., pH 1.2, 4.5, 6.8).[11][12] The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid.[10] Separate the solid from the solution by centrifuging the vials at high speed.[10]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.[12] This step is critical to prevent artificially high concentration readings.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze its concentration using a validated analytical method like HPLC-UV.[12][13]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specific pH and temperature conditions. The experiment should be performed in triplicate for each condition.[11]
Synthesis and Characterization Logic
The production and validation of a chemical compound follow a logical progression from synthesis to purification and final characterization of its properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medpharma12.com [medpharma12.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. pharmatutor.org [pharmatutor.org]
